2-(dimethylamino)ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
2-(Dimethylamino)ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine ring, a bromophenyl group, and a dimethylaminoethyl ester, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound.
Esterification: The final step involves the esterification of the thiazolidine derivative with 2-(dimethylamino)ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
2-(Diethylamino)ethyl methacrylate: Similar in structure but with different alkyl groups, used in similar applications.
2-(Diisopropylamino)ethyl methacrylate: Another related compound with distinct properties due to its bulkier isopropyl groups.
Uniqueness
2-(Dimethylamino)ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate stands out due to its unique combination of a thiazolidine ring and a bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H17BrN2O4S |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H17BrN2O4S/c1-18(2)7-8-23-14(20)10-19-15(21)13(24-16(19)22)9-11-3-5-12(17)6-4-11/h3-6,9H,7-8,10H2,1-2H3/b13-9+ |
InChI Key |
DBWIYXLNKGIGDI-UKTHLTGXSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=O |
Canonical SMILES |
CN(C)CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=O |
Origin of Product |
United States |
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